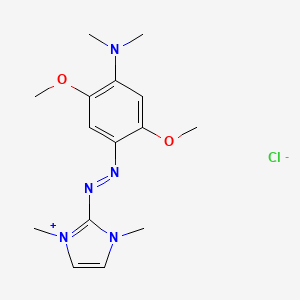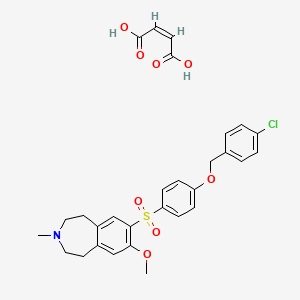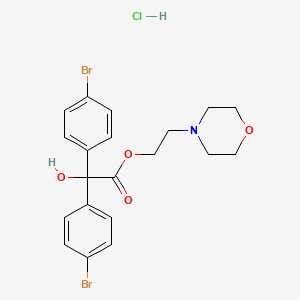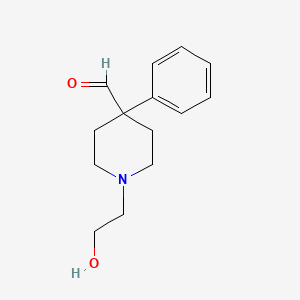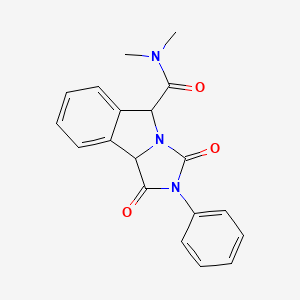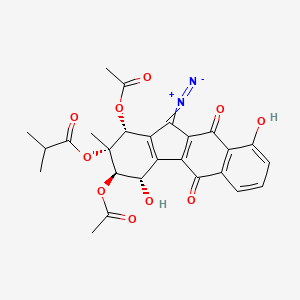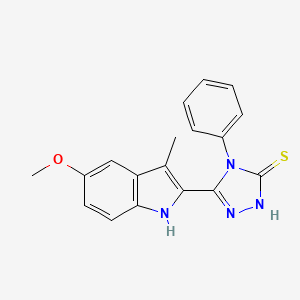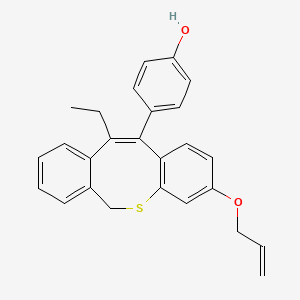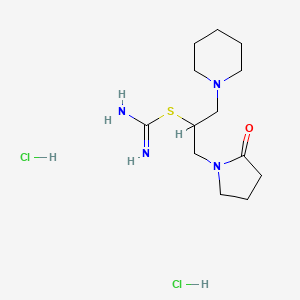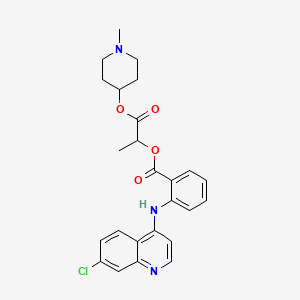
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-pyridylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the compound , the synthesis might involve:
Condensation Reaction: o-Phenylenediamine reacts with o-chlorophenoxyacetic acid under acidic conditions to form the benzimidazole core.
Substitution Reaction: The benzimidazole core is then reacted with 2-chloromethylpyridine in the presence of a base to introduce the pyridylamino group.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenoxy and pyridylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Benzimidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities in biological research.
Medicine
In medicine, benzimidazole derivatives are used in the development of drugs for various diseases. This compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.
Mécanisme D'action
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For this compound, the mechanism might include:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group.
2-Methylbenzimidazole: A derivative with a methyl group.
Uniqueness
The uniqueness of Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-pyridylamino)methyl)- lies in its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84138-37-4 |
|---|---|
Formule moléculaire |
C20H17ClN4O |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C20H17ClN4O/c21-15-7-1-4-10-18(15)26-13-20-24-16-8-2-3-9-17(16)25(20)14-23-19-11-5-6-12-22-19/h1-12H,13-14H2,(H,22,23) |
Clé InChI |
GMTHXKRYZNVTGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CNC3=CC=CC=N3)COC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)
